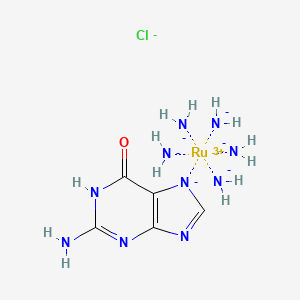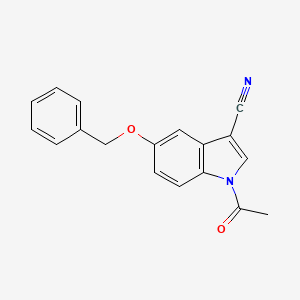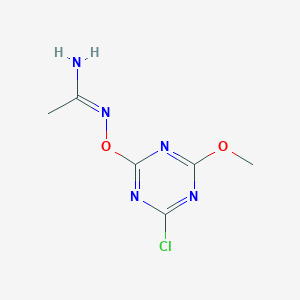
2-Chlorobenzyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorobenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl)phosphonic acid typically involves the reaction of 2-chlorobenzyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired phosphonic acid. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of phosphorus trichloride to 2-chlorobenzyl alcohol, followed by hydrolysis and purification of the product. The use of automated systems and advanced monitoring techniques ensures consistent product quality and safety during production.
化学反应分析
Types of Reactions
2-Chlorobenzyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzyl phosphonic acids.
科学研究应用
2-Chlorobenzyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chlorobenzyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonic acid group can mimic the natural substrate of the enzyme, leading to competitive inhibition. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but with an ethyl group instead of a benzyl group.
(4-Chlorobenzyl)phosphonic acid: Similar in structure but with the chlorine atom in the para position.
(2-Bromobenzyl)phosphonic acid: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness
2-Chlorobenzyl)phosphonic acid is unique due to its specific substitution pattern and the presence of the phosphonic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H8ClO3P |
|---|---|
分子量 |
206.56 g/mol |
IUPAC 名称 |
(2-chlorophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H8ClO3P/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
InChI 键 |
FCMPUUABXHCQAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


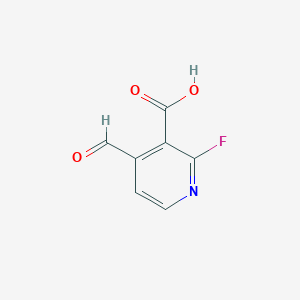
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
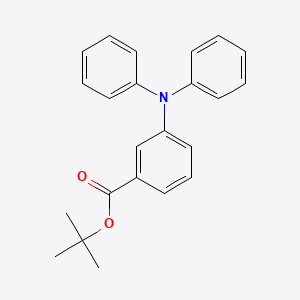
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
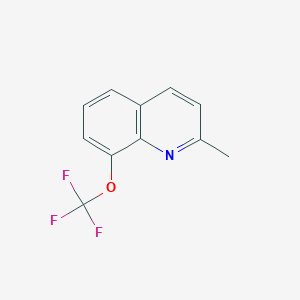
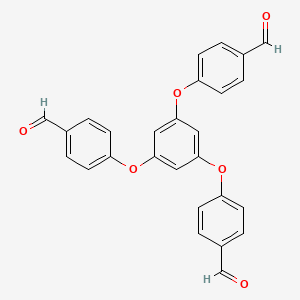
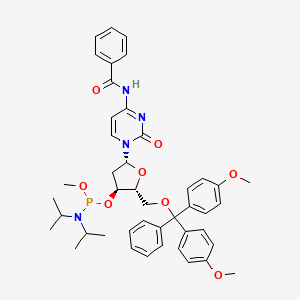
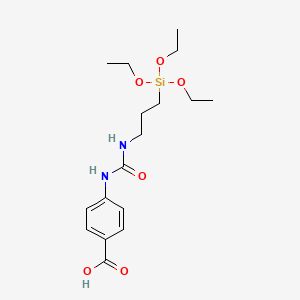
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
